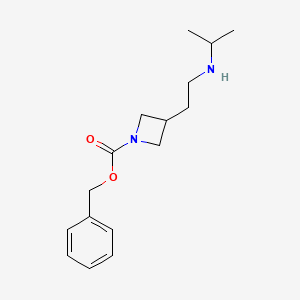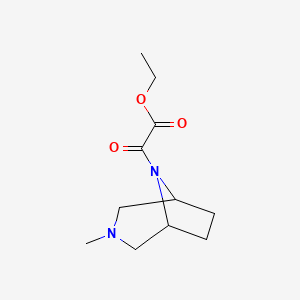![molecular formula C9H9ClN2O B13950796 (5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol](/img/structure/B13950796.png)
(5-Chloro-2-methyl-1H-benzo[d]imidazol-1-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is a heterocyclic aromatic compound that features a benzimidazole core structure.
准备方法
Synthetic Routes and Reaction Conditions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another method includes the condensation of o-phenylenediamine with formic acid or aldehydes, followed by oxidation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反应分析
Types of Reactions: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction can produce more saturated compounds .
科学研究应用
1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
作用机制
The mechanism of action of 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- involves its interaction with molecular targets such as enzymes and DNA. The compound can bind to the minor groove of DNA, forming non-covalent interactions that inhibit DNA-dependent functions . Additionally, it can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity .
相似化合物的比较
Benzimidazole: The parent compound, which shares the core structure but lacks the specific substituents.
5,6-Dimethylbenzimidazole: A derivative with methyl groups at positions 5 and 6, known for its role in vitamin B12 synthesis.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, exhibiting diverse biological activities.
Uniqueness: 1H-BENZIMIDAZOLE-1-METHANOL, 5-CHLORO-2-METHYL- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the 5-chloro and 2-methyl groups enhances its reactivity and potential for specific interactions with biological targets .
属性
分子式 |
C9H9ClN2O |
|---|---|
分子量 |
196.63 g/mol |
IUPAC 名称 |
(5-chloro-2-methylbenzimidazol-1-yl)methanol |
InChI |
InChI=1S/C9H9ClN2O/c1-6-11-8-4-7(10)2-3-9(8)12(6)5-13/h2-4,13H,5H2,1H3 |
InChI 键 |
IPWPNYDGSRHGTN-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(N1CO)C=CC(=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![tert-Butyl 2-(2-aminoacetyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13950725.png)
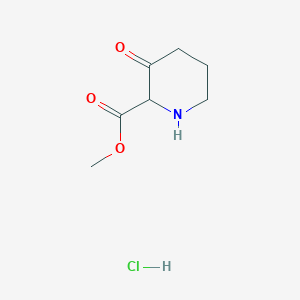

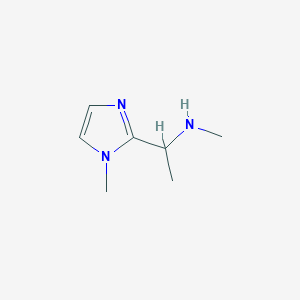
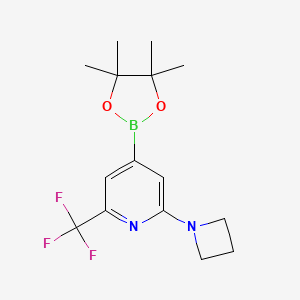
![2-Amino-1-(8-benzyl-2,8-diazaspiro[4.5]decan-2-yl)-3-methylbutan-1-one](/img/structure/B13950741.png)
![3-({[(4-Ethylphenoxy)acetyl]carbamothioyl}amino)-2-methylbenzoic acid](/img/structure/B13950748.png)
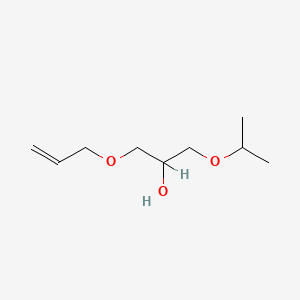
![4-Chloro-3-({[(3,5-dimethylphenoxy)acetyl]carbamothioyl}amino)benzoic acid](/img/structure/B13950766.png)
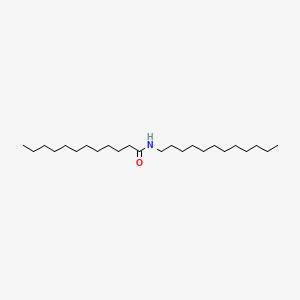
![4,7-Methano-7H-thieno[2,3-E][1,3]diazepine](/img/structure/B13950772.png)
